4-Allyoxystyrene

Monomer synthesis Process chemistry Supply chain scalability

4-Allyloxystyrene (4-AOS) is a para-substituted styrene derivative bearing a polymerizable styrenic vinyl group and a pendant allyl ether moiety, classified as an alkenyloxystyrene monomer. It serves as a key building block for cationically photocured adhesives, thermally resistant polymers, and sulfur-crosslinked healable composites.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
Cat. No. B8646825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Allyoxystyrene
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=C(C=C1)C=C
InChIInChI=1S/C11H12O/c1-3-9-12-11-7-5-10(4-2)6-8-11/h3-8H,1-2,9H2
InChIKeyZSZUAWYMYCAJNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Allyloxystyrene (CAS 16215-47-7): Para-Functionalized Styrene Monomer with Dual Reactive Sites for Photocuring, Claisen Rearrangement, and Sulfur-Based Composite Procurement


4-Allyloxystyrene (4-AOS) is a para-substituted styrene derivative bearing a polymerizable styrenic vinyl group and a pendant allyl ether moiety, classified as an alkenyloxystyrene monomer [1]. It serves as a key building block for cationically photocured adhesives, thermally resistant polymers, and sulfur-crosslinked healable composites [2]. Unlike simpler para-alkoxystyrenes such as 4-methoxystyrene or protected precursors like 4-acetoxystyrene, the allyloxy substituent enables a unique combination of cationic photopolymerization, thermal Claisen rearrangement to phenolic networks, and thiol-ene reactivity with elemental sulfur—three orthogonal reaction modes within a single monomer unit [3].

Why 4-Allyloxystyrene Cannot Be Replaced by 4-Acetoxystyrene, 4-tert-Butoxystyrene, or 4-Methoxystyrene in Demanding Polymer Applications


Para-substituted styrene derivatives are not functionally interchangeable. 4-Acetoxystyrene serves primarily as a protected precursor to poly(4-hydroxystyrene) via hydrolysis and lacks the pendant alkene required for thiol-ene crosslinking or Claisen rearrangement [1]. 4-tert-Butoxystyrene undergoes photolysis-induced deprotection only in the presence of photo-acid generators and cannot participate in catalyst-free photo-Claisen rearrangement—a reaction uniquely accessible to the allyloxy-substituted variant [2]. 4-Methoxystyrene, while electron-rich for cationic polymerization, contains no latent reactive site for post-polymerization thermal rearrangement to phenolic networks and thus cannot achieve the B-stage curing or dual-cure profiles documented for 4-allyloxystyrene [3]. Substituting any of these analogs results in loss of the orthogonal reactivity profile (cationic photocuring + thermal Claisen rearrangement + thiol-ene reaction) that defines the value proposition of 4-allyloxystyrene in high-temperature adhesives, healable composites, and stimuli-responsive block copolymer systems.

4-Allyloxystyrene Head-to-Head Quantitative Differentiation Evidence: 6 Dimensions for Procurement Decision-Making


One-Pot Synthesis from 4-Acetoxystyrene Delivers >80% Yield vs. Multi-Step Wittig Route—Direct Manufacturing Cost and Scalability Advantage

4-Allyloxystyrene can be produced in a single-pot reaction from commercially available 4-acetoxystyrene using 2 equivalents of KOH (200 mol%) followed by 1 equivalent of allyl bromide, achieving >80% isolated yield after vacuum distillation [1]. In contrast, the traditional two-stage Wittig route starting from 4-hydroxybenzaldehyde requires stoichiometric quantities of costly methyltriphenylphosphonium bromide and produces triphenylphosphine oxide as the major byproduct (63% of crude product weight), necessitating laborious petroleum ether precipitation and vacuum fractionation steps that render large-scale production cost-prohibitive [2]. The one-pot method eliminates isolation of the intermediate 4-allyloxybenzaldehyde, reduces raw material costs, and generates aqueous-extractable byproducts rather than phosphine oxide contaminants.

Monomer synthesis Process chemistry Supply chain scalability

Photocured Film Crosslinking: 90% Insoluble Gel Fraction Achieved with Only 3% 4-Propenyloxystyrene Co-Monomer vs. 0% Crosslinking for Neat 4-Allyloxystyrene

Neat 4-allyloxystyrene undergoes cationic photopolymerization to yield only highly colored, solvent-soluble linear polymers with essentially no crosslinking (10% insoluble residue) [1]. However, addition of just 3 wt% 4-propenyloxystyrene transforms the curing outcome: a 97:4-allyloxystyrene/3:4-propenyloxystyrene mixture produces colorless, tack-free, largely insoluble films with 90% insoluble residues in duplicated solvent extraction tests [2]. Increasing propenyloxystyrene to 9 wt% also yields 90% insolubles. The glass transition temperature (Tg) of the resulting crosslinked copolymer is tunable: 62 °C at 0% propenyloxystyrene, 75 °C at 3%, and 87 °C at 9%, with a dynamic modulus E' of 200 MPa maintained from at least −10 °C to 60 °C at 1 Hz [3]. This demonstrates that a catalytic quantity of the propenyl isomer unlocks a crosslinking mechanism unavailable to 4-allyloxystyrene alone.

Cationic photopolymerization Crosslinking efficiency Adhesive film integrity

Catalyst-Free Photo-Claisen Rearrangement Enables Micellization Without Photo-Acid Generator—A Differentiated Mechanism vs. 4-tert-Butoxystyrene Block Copolymers

Poly(4-allyloxystyrene)-block-polystyrene (PASt-b-PSt) undergoes photo-Claisen rearrangement upon UV irradiation in cyclohexane at room temperature without any catalyst or photo-acid generator (PAG), reaching 90% conversion of 4-allyloxystyrene units after 24 h irradiation [1]. The photorearrangement converts 4-allyloxystyrene units into 3-allyl-4-hydroxystyrene units, transforming the initially soluble unimer (36 nm hydrodynamic diameter) into micelles (98 nm diameter) [2]. In sharp mechanistic contrast, poly(4-tert-butoxystyrene)-block-polystyrene (PBSt-b-PSt) requires the presence of photo-acid generators such as bis(alkylphenyl)iodonium hexafluorophosphate or diphenyliodonium hexafluorophosphate to achieve photolysis-induced deprotection and subsequent micellization; PBSt-b-PSt shows no self-assembly in dichloromethane without PAG [3]. The 4-allyloxystyrene system thus provides a simpler, additive-free triggering mechanism.

Stimuli-responsive polymers Block copolymer self-assembly Photo-Claisen rearrangement

Reversible Thermoresponsive Hierarchical Self-Assembly: Unimer–Micelle–Aggregate Transitions with Quantified Hysteresis Over 20–40 °C

PASt-b-PSt diblock copolymer exhibits fully reversible, temperature-controlled hierarchical self-assembly in cyclohexane, a property not reported for analogous poly(4-tert-butoxystyrene) or poly(4-acetoxystyrene) block copolymers [1]. Above 35 °C, the copolymer exists as isolated unimers with a hydrodynamic diameter of 37.1 nm. Cooling to 30 °C induces primary self-assembly into micelles of 269.9 nm diameter. Further cooling to 20 °C triggers secondary self-assembly, producing large aggregates of approximately 2975.9 nm [2]. Reheating to 40 °C completely dissociates aggregates back to unimers, and Marquardt analysis of the hydrodynamic diameter distribution between 20 and 40 °C confirms good hysteresis—meaning the assembly/disassembly cycle is reproducible and path-independent [3]. This tri-modal size switching (37 nm → 270 nm → 2976 nm) across a narrow 15 °C window is a quantitative signature of the allyloxystyrene block's unique thermoresponsivity.

Thermoresponsive polymers Hierarchical self-assembly Smart materials

Sulfur-Crosslinked Poly(4-allyloxystyrene) Composites: 6 GPa Storage Modulus and 12+ Thermal Healing Cycles with Full Strength Retention

Poly(4-allyloxystyrene) reacts with thermally ring-opened S₈ via the pendant allyl groups in a thiol-ene-type reaction to form network polymers (PAOSx, where x = wt% sulfur, 10–99%) [1]. Materials with sulfur content below 50 wt% are thermosets; those above 90 wt% are thermally healable and remeltable [2]. Dynamic mechanical analysis reveals storage moduli of approximately 3 GPa (PAOS90) and 6 GPa (PAOS99) at −37 °C, with a mechanical Tg between −17 °C and 5 °C [3]. Critically, a PAOS99 sample retains its full initial mechanical strength after at least 12 pulverization–thermal healing cycles—a quantitative demonstration of repeated healability unattainable with elemental sulfur alone, which is brittle and lacks structural integrity [4]. TGA shows decomposition temperatures (Td, 5% mass loss) ranging from 191 to 290 °C depending on sulfur content [5]. No comparable healable composite has been reported using poly(4-acetoxystyrene) or poly(4-methoxystyrene), as these lack the pendant alkene required for thiol-ene crosslinking with sulfur.

Healable materials Sulfur composites Circular economy polymers

Dual-Cure (UV + Thermal) B-Stage Claisen Rearrangement Produces High-Tg, High-Decomposition-Temperature Networks Unavailable from Non-Allyloxy Styrenics

4-Allyloxystyrene can be cationically photocured (A-stage) to produce a solid crosslinked polymer, which subsequently undergoes B-stage thermal curing via Claisen rearrangement to yield a polymeric material with very high decomposition and glass transition temperatures [1]. This two-stage curing mechanism is intrinsic to the allyloxy substituent and cannot be replicated by 4-acetoxystyrene (which undergoes simple hydrolysis to 4-hydroxystyrene), 4-tert-butoxystyrene (which requires acid-catalyzed deprotection), or 4-methoxystyrene (which lacks any latent reactive group for post-polymerization rearrangement) [2]. Patent data demonstrate that the B-stage cured products have thermal resistance and outgassing properties adequate for flat-panel display edge sealants, enabling near-ambient temperature UV fixturing followed by thermal curing at temperatures far lower than those required for glass frit sealants [3]. The base-catalyzed isomerization of 4-allyloxystyrene to 4-propenyloxystyrene (using methanolic KOH, 6 h, 150 °C) further expands the accessible chemistry space [4].

Dual-cure adhesives Claisen rearrangement High-temperature polymers

4-Allyloxystyrene: 4 Evidence-Backed Application Scenarios Where Allyloxy Functionality Is the Critical Differentiator


High-Temperature Flat-Panel Display Edge Sealants: Dual-Cure (UV + Thermal) Adhesives Replacing Glass Frit

Utilizing the dual-cure mechanism documented in U.S. Patents 5,902,838 and 6,132,548, 4-allyloxystyrene-based formulations enable UV fixturing at near-ambient temperature for rapid device alignment, followed by thermal B-stage Claisen rearrangement curing that produces adhesive layers with decomposition and glass transition temperatures adequate for flat-panel display sealing—a process historically requiring energy-intensive glass frit sealants at much higher processing temperatures [1]. The tunable crosslink density (via propenyloxystyrene co-monomer ratio) allows Tg adjustment from 62 °C to 87 °C [2].

Thermally Healable and Recyclable Structural Composites via Thiol-Ene Reaction with Elemental Sulfur

The pendant allyl group of poly(4-allyloxystyrene) reacts with thermally homolytic ring-opened S₈ to form PAOSx network composites. PAOS99 materials achieve ~6 GPa storage modulus at −37 °C, retain full mechanical strength after 12+ pulverization–thermal healing cycles, and exhibit decomposition temperatures of 191–290 °C depending on sulfur loading [1]. These properties position PAOS composites as candidates for recyclable structural materials where repeated damage–repair cycling is required, directly addressing circular-economy design criteria that elemental sulfur alone cannot satisfy due to its inherent brittleness [2].

Stimuli-Responsive Block Copolymer Micelles for Catalyst-Free, Light-Triggered Drug Delivery Vehicles

PASt-b-PSt diblock copolymers undergo catalyst-free photo-Claisen rearrangement upon UV irradiation in cyclohexane at room temperature, achieving 90% conversion in 24 h and driving micellization from 36 nm unimers to 98 nm micelles [1]. The absence of any required photo-acid generator—in contrast to PBSt-b-PSt systems that demand PAGs such as diphenyliodonium hexafluorophosphate [2]—eliminates concerns about acidic residue toxicity in biomedical contexts. Furthermore, the reversible thermoresponsive assembly (37 nm → 270 nm → 2976 nm) across 20–40 °C offers a secondary, temperature-based control mechanism for payload release.

Rheology-Controlled Cationically Curable Adhesives Using Poly(4-allyloxystyrene) as Thickening Agent

Poly(4-hydroxystyrene) alkylated with allyl bromide yields poly(4-allyloxystyrene), which serves as a thickening polymer for cationically curable alkenyloxystyrene monomer formulations. These thickened adhesives exhibit improved rheological control and good storage stability for precision dispensing in glass device assembly, as described in U.S. Patent 6,132,548 [1]. The one-pot synthetic route from 4-acetoxystyrene (>80% yield) [2] ensures that poly(4-allyloxystyrene) thickeners can be manufactured at commercially viable cost, overcoming the historical economic barrier associated with the Wittig synthesis route.

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